molecular formula C20H24N4O B5411953 1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one

1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B5411953
M. Wt: 336.4 g/mol
InChI Key: MVLUIUMSJAAPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one, also known as SPI-1005, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood, but it is believed to act as a modulator of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune response. This compound has been shown to inhibit NF-κB activation, which may contribute to its neuroprotective, anti-inflammatory, and anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and increase the expression of neurotrophic factors. In vivo studies have shown that this compound can protect against neuronal damage, reduce retinal inflammation, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it suitable for use in cell culture and animal studies. However, there are also some limitations to its use. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one. One area of focus could be on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest could be on its potential use in the treatment of retinal diseases such as diabetic retinopathy and macular degeneration. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential drug targets for the development of new therapeutics.

Synthesis Methods

1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one can be synthesized through a multistep process, starting with the reaction of 2-methyl-5-propylpyrimidine-4-carbaldehyde with indole-3-carboxaldehyde to form the corresponding imine intermediate. This intermediate is then reacted with piperidine in the presence of a Lewis acid catalyst to form the spirocyclic product, this compound.

Scientific Research Applications

1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one has been studied for its potential therapeutic applications in a variety of fields, including neurology, ophthalmology, and oncology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In ophthalmology, this compound has been studied for its potential to treat retinal diseases such as diabetic retinopathy and macular degeneration. In oncology, this compound has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.

properties

IUPAC Name

1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-6-15-13-21-14(2)22-18(15)24-11-9-20(10-12-24)16-7-4-5-8-17(16)23-19(20)25/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLUIUMSJAAPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1N2CCC3(CC2)C4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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